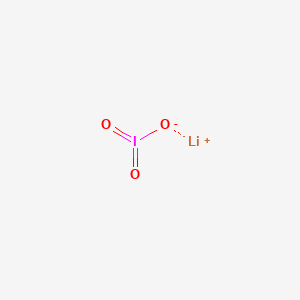
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the piperazine family, which is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, it is believed that the compound interacts with metal ions and forms stable complexes that can modulate various biological processes. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its ability to form stable complexes with metal ions. This property makes it an ideal ligand for coordination chemistry studies. Additionally, the compound has been shown to have various biological activities, making it an attractive candidate for drug discovery.
However, there are also some limitations associated with the use of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions makes it an attractive candidate for the development of new catalysts and materials. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound with unique properties and potential applications in various fields of scientific research. The compound can form stable complexes with metal ions, making it an ideal ligand for coordination chemistry studies. Additionally, the compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery, catalysis, and materials science.
Méthodes De Synthèse
The synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction of 1,4-dibromobutane with 2-(4-pyridyl)ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of 70-80%. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has two pyridine rings, which can coordinate with metal ions to form stable complexes. These complexes have been used in catalysis, materials science, and drug discovery.
Propriétés
Numéro CAS |
14612-98-7 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- |
Formule moléculaire |
C18H24N4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
Clé InChI |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canonique |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Autres numéros CAS |
14612-98-7 |
Synonymes |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




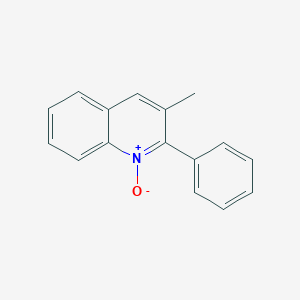

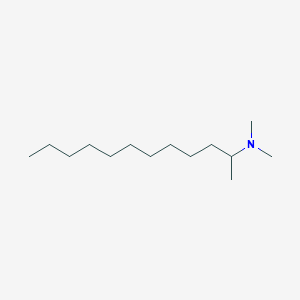

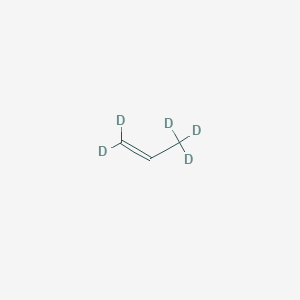
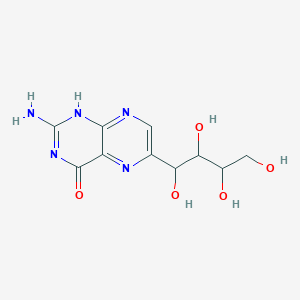
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
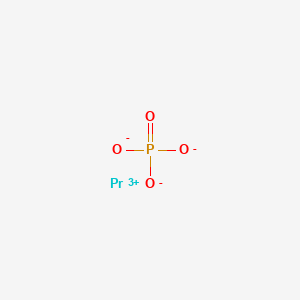
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

